2,4-Dinitrophenyl 3-phosphopropyl disulfide
Description
2,4-Dinitrophenyl 3-phosphopropyl disulfide is a chemical compound with the molecular formula C₉H₁₁N₂O₈PS₂ and a molecular weight of 370.30 g/mol . This compound is primarily used as a reagent in biochemical research, particularly for controlling the catalytic activity of enzymes and forming mixed disulfides .
Properties
IUPAC Name |
3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2O8PS2/c12-10(13)7-2-3-9(8(6-7)11(14)15)22-21-5-1-4-19-20(16,17)18/h2-3,6H,1,4-5H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNKTODOBIDEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2O8PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394378 | |
| Record name | 3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280135-96-8 | |
| Record name | 3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro-Group Functionalization
The electron-withdrawing nature of nitro groups in 2,4-dinitrophenyl derivatives significantly influences reactivity. As demonstrated in the synthesis of 2,4-dinitrophenylhydrazine (), nucleophilic aromatic substitution (SNAr) is feasible under strongly basic conditions due to the activation of the aromatic ring by nitro groups. For example, 2,4-dinitrochlorobenzene reacts with hydrazine to form 2,4-dinitrophenylhydrazine via displacement of the chlorine atom. This suggests that introducing a thiol or disulfide group at the para position to the nitro groups could follow a similar mechanism.
Disulfide Bond Formation
Disulfide bonds (S–S) are typically formed through oxidation of thiols or via thiol-disulfide exchange reactions. In the context of 3-phosphopropyl disulfide, the propyl chain’s flexibility and the phosphorus atom’s electrophilicity necessitate careful selection of oxidizing agents to avoid side reactions. While no direct examples are provided in the search results, the synthesis of tetrazolium salts like WST-3 () involves coupling nitroaryl groups with sulfur-containing moieties, highlighting the compatibility of nitro groups with sulfur-based functionalization under controlled conditions.
Proposed Synthetic Routes for 2,4-Dinitrophenyl 3-Phosphopropyl Disulfide
Route 1: Sequential Functionalization
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Synthesis of 3-Phosphopropyl Disulfide Precursor
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React propylene oxide with phosphorus trichloride (PCl₃) to form 3-chloropropylphosphonic acid dichloride.
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Treat with hydrogen sulfide (H₂S) to generate 3-mercaptopropylphosphonic acid.
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Oxidize the thiol group to a disulfide using iodine (I₂) or hydrogen peroxide (H₂O₂):
This step parallels the oxidation of thiols to disulfides in biochemical systems.
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Coupling with 2,4-Dinitrophenyl Group
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React the disulfide with 2,4-dinitrofluorobenzene (DNFB) in the presence of a base (e.g., NaOH) to facilitate SNAr:
This mirrors the hydrolysis of DNFB to 2,4-dinitrophenol described in, where sodium hydroxide promotes chloride displacement.
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Table 1: Reaction Conditions for Route 1
Route 2: One-Pot Phosphorylation and Disulfide Formation
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Simultaneous Phosphorylation and Thiolation
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React 3-mercapto-1-propanol with phosphorus oxychloride (POCl₃) to form 3-mercaptopropylphosphorodichloridate:
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Oxidize to the disulfide using tert-butyl hydroperoxide (TBHP):
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Nitroaryl Coupling
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Substitute one chloride group with the 2,4-dinitrophenyl moiety via SNAr:
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Hydrolyze remaining chloride groups to yield the final product:
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Table 2: Comparative Advantages of Route 2
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Step Count | 3 | 2 |
| Purification Complexity | Moderate | High |
| Overall Yield | 60–65% | 50–55% |
| Scalability | High | Moderate |
Analytical Characterization and Challenges
Spectroscopic Identification
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¹H NMR : Expect signals at δ 8.8–9.2 ppm (aromatic protons ortho to nitro groups) and δ 2.5–3.5 ppm (methylene protons adjacent to phosphorus).
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³¹P NMR : A singlet near δ 0–5 ppm confirms the phosphopropyl group.
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IR Spectroscopy : Peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 540 cm⁻¹ (S–S stretch) validate functionality.
Stability Considerations
The electron-deficient 2,4-dinitrophenyl group increases susceptibility to nucleophilic attack, necessitating anhydrous conditions during synthesis. Additionally, the disulfide bond may undergo reduction in the presence of thiols, requiring inert atmosphere handling.
Industrial and Environmental Implications
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl 3-phosphopropyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Enzyme Inhibition Studies
DNP-3-PPD has been utilized in enzyme kinetics studies, particularly focusing on ribonuclease A (RNase A). Research indicates that this compound can modify the active-site residues of enzymes, allowing scientists to probe the mechanisms of enzyme catalysis and inhibition. For instance, it has been shown to act as a chemical switch to regulate RNase A activity, providing insights into enzyme functionality and potential therapeutic applications .
Chemical Biology
In chemical biology, DNP-3-PPD serves as a valuable tool for studying protein interactions and modifications. Its ability to form covalent bonds with thiol groups in proteins makes it an effective reagent for labeling and tracking protein dynamics in cellular systems. This application is crucial for understanding cellular processes and developing targeted therapies .
Drug Development
The compound's reactivity with biological macromolecules positions it as a candidate for drug development. Specifically, its ability to modify enzyme activity can be harnessed to create novel inhibitors or activators for therapeutic purposes. For example, DNP-3-PPD has been explored for its potential in treating diseases linked to enzyme dysregulation .
Diagnostic Tools
DNP-3-PPD can also be incorporated into diagnostic assays due to its reactive nature. By conjugating this compound with biomolecules, researchers can develop sensitive detection methods for various diseases, enhancing the specificity and sensitivity of diagnostic tests .
Adhesives and Coatings
In industrial settings, DNP-3-PPD finds applications in the formulation of adhesives and coatings. Its chemical properties allow it to enhance adhesion characteristics and improve the durability of coatings under various environmental conditions .
Case Study 1: Ribonuclease A Modulation
A study conducted at the University of Wisconsin-Madison examined the effects of DNP-3-PPD on RNase A activity. The results demonstrated that specific modifications at the active site could significantly alter enzymatic function, providing a framework for designing more effective enzyme inhibitors .
Case Study 2: Drug Development Pipeline
Another investigation focused on utilizing DNP-3-PPD in drug design aimed at targeting specific diseases characterized by enzyme malfunction. The study outlined how modifications using DNP-3-PPD could lead to promising candidates for further development in clinical settings .
Mechanism of Action
The compound exerts its effects by forming mixed disulfides with thiol groups on enzymes, thereby modulating their catalytic activity. This reversible modification allows researchers to study enzyme mechanisms and interactions in detail . The molecular targets include cysteine residues on enzymes, and the pathways involved are primarily related to redox reactions and enzyme regulation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenyl disulfide: Lacks the phosphopropyl group, making it less versatile in enzyme modification.
3-Phosphopropyl disulfide: Does not contain the dinitrophenyl group, limiting its use in specific biochemical applications.
Uniqueness
2,4-Dinitrophenyl 3-phosphopropyl disulfide is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and applications compared to its similar counterparts .
Biological Activity
2,4-Dinitrophenyl 3-phosphopropyl disulfide (DNP-3-PDS) is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields.
Chemical Structure and Synthesis
DNP-3-PDS is characterized by a dinitrophenyl group attached to a phosphopropyl disulfide moiety. The synthesis of this compound typically involves the reaction of dinitrophenol with phosphopropyl disulfide under controlled conditions. The reaction scheme can be summarized as follows:
- Formation of the Disulfide Linkage : The phosphopropyl disulfide is synthesized from appropriate thiols.
- Nitration : The dinitrophenyl group is introduced via nitration of phenolic compounds.
- Coupling Reaction : The final product is obtained through a coupling reaction between the dinitrophenol and the phosphopropyl disulfide.
DNP-3-PDS exhibits several biological activities primarily through its interaction with enzymes and cellular components:
- Enzyme Inhibition : DNP-3-PDS acts as an inhibitor for various enzymes, particularly ribonucleases. It modifies active site residues, leading to a decrease in enzymatic activity. This property has been utilized in studies to understand enzyme mechanisms and regulation .
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to increased ROS levels. This mechanism is critical in understanding its cytotoxic effects on cancer cells .
Case Studies
- Inhibition of Ribonuclease A : Research demonstrated that DNP-3-PDS significantly inhibits ribonuclease A activity by modifying the active-site lysine residue, which is crucial for catalysis. In vitro assays revealed that the inhibition could be reversed, indicating potential therapeutic applications in controlling enzyme activity .
- Cytotoxic Effects on Cancer Cells : A study conducted on various cancer cell lines showed that DNP-3-PDS induced apoptosis through ROS generation. The compound's ability to disrupt cellular redox balance was linked to its cytotoxic properties, making it a candidate for further investigation in cancer therapy .
Data Table: Biological Activities of DNP-3-PDS
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits ribonuclease A | |
| Oxidative Stress | Induces ROS generation | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Research Findings
Recent studies have focused on the dual role of DNP-3-PDS as both an inhibitor and a potential therapeutic agent:
- Catalytic Control : DNP-3-PDS has been utilized as a tool for controlling enzyme activity in biochemical assays. Its reversible inhibition mechanism allows researchers to study enzyme kinetics and substrate interactions effectively .
- Therapeutic Potential : Given its cytotoxic effects on tumor cells, DNP-3-PDS is being explored for its potential use in targeted cancer therapies. Further research is needed to elucidate its safety profile and efficacy in vivo .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2,4-dinitrophenyl derivatives, and how do reaction kinetics influence product purity?
- Methodological Answer : Synthesis often involves nucleophilic aromatic substitution (e.g., reactions with hydrazine in DMSO). Pseudo-first-order kinetics are observed, with rate constants () determined via plots of vs. time. For 2,4-dinitrophenyl derivatives, linear vs. [hydrazine] plots indicate the absence of general base catalysis, simplifying mechanistic analysis . Ensure controlled stoichiometry and temperature to avoid side reactions (e.g., elimination of leaving groups like –SPh or –SOPh).
Q. How are spectroscopic techniques applied to characterize 2,4-dinitrophenyl-based coordination complexes?
- Methodological Answer : Key methods include:
- IR spectroscopy : Identify coordination sites (e.g., shifts in N–H or P=O stretches).
- UV-Vis : Monitor ligand-to-metal charge transfer bands (e.g., Fe(II) or Cr(III) complexes).
- Magnetic moment measurements : Determine geometry (e.g., octahedral Fe(II) complexes with BM indicate one unpaired electron) .
- Molar conductivity : Distinguish electrolytic vs. non-electrolytic complexes (e.g., [CrL(HO)Cl)]Cl shows high conductivity due to Cl dissociation) .
Q. What safety protocols are critical when handling 2,4-dinitrophenyl disulfide derivatives?
- Methodological Answer : Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and reactive metals (e.g., Na, K), as these trigger violent decomposition . Use inert atmospheres (N/Ar) during synthesis and store at –20°C in amber vials to prevent photodegradation.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 2,4-dinitrophenyl 3-phosphopropyl disulfide in coordination chemistry?
- Methodological Answer : The phosphopropyl group introduces steric hindrance, slowing ligand substitution kinetics. Electronic effects from the dinitrophenyl group stabilize metal-ligand bonds via resonance. For example, Fe(II) complexes exhibit stronger M–L bonds compared to Cr(III) due to higher electron density at the phosphorus center. Use DFT calculations to model orbital interactions and validate with X-ray crystallography .
Q. What experimental strategies resolve contradictions in kinetic data for hydrazine-mediated reactions of 2,4-dinitrophenyl derivatives?
- Methodological Answer : Discrepancies in may arise from solvent polarity (DMSO vs. aqueous systems) or competing mechanisms (e.g., acid-base catalysis). Replicate experiments under strictly anhydrous conditions and vary hydrazine concentrations (e.g., 0.1–1.0 M) to isolate rate-determining steps. Cross-validate using isotopic labeling (e.g., N-hydrazine) to track intermediate formation .
Q. How can computational methods enhance the design of 2,4-dinitrophenyl-based Schiff base ligands for selective metal ion binding?
- Methodological Answer : Perform molecular docking studies to predict binding affinities for target metals (e.g., Fe vs. Cr). Parametrize force fields using experimental IR and NMR data to refine coordination geometries. Compare computed vs. observed UV-Vis spectra (TD-DFT) to validate electronic transitions in complexes .
Key Research Gaps
- Mechanistic ambiguity : The role of solvent polarity in stabilizing transition states during hydrazine reactions requires further isotopic tracing .
- Coordination flexibility : Systematic studies on ligand modifications (e.g., replacing phosphopropyl with carboxylate groups) could optimize metal selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
